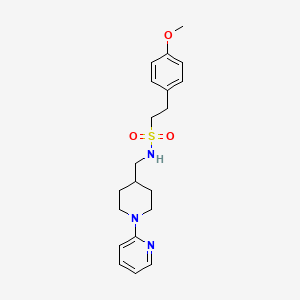
2-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, CAS number, and structural formula. It may also include information about its appearance and odor.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reagents and conditions required for the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties like melting point, boiling point, solubility, and density, and chemical properties like acidity, basicity, and reactivity.Scientific Research Applications
Corrosion Inhibition and Molecular Dynamics
A study by Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron. Through quantum chemical calculations and molecular dynamics simulations, the study explored the adsorption behaviors of these compounds, offering insights into their potential applications in protecting metals from corrosion (Kaya et al., 2016).
Synthetic Methodologies
Research by Feng (2011) reported on the synthesis of a novel piperidine derivative, highlighting a three-component synthesis approach. This study contributes to the field by providing a method for creating complex organic molecules, which could be applied in various areas of chemical research (Wu Feng, 2011).
Photophysicochemical Properties
Öncül et al. (2021) synthesized novel compounds, including a zinc(II) phthalocyanine with benzenesulfonamide derivative substituents. They explored its photophysical and photochemical properties, indicating its potential applications in photocatalysis and as a photosensitizer in photodynamic therapy (Gülen Atiye Öncül, Ö. Öztürk, M. Pişkin, 2021).
Insecticidal Activity
A study on pyridine derivatives, including their synthesis and evaluation as insecticides against the cowpea aphid, demonstrates the utility of such compounds in agricultural science. The research found that some derivatives possess moderate to strong aphidicidal activities, suggesting their potential in developing new insecticides (E. A. Bakhite et al., 2014).
Antiallergy Activity
Walsh et al. (1989) synthesized and evaluated a series of piperidine derivatives for antiallergy activity. Their findings contribute to the understanding of how chemical modifications can enhance the therapeutic potential of compounds for treating allergic reactions (D. A. Walsh et al., 1989).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on how to handle and store the compound safely.
Future Directions
This involves predicting future research directions based on the current knowledge of the compound. It could include potential applications of the compound, or new reactions that it could undergo.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-26-19-7-5-17(6-8-19)11-15-27(24,25)22-16-18-9-13-23(14-10-18)20-4-2-3-12-21-20/h2-8,12,18,22H,9-11,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEQKBGVRNDAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate](/img/structure/B2820419.png)
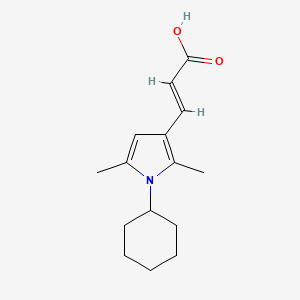
![[2-(4-Methoxyphenyl)azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2820421.png)
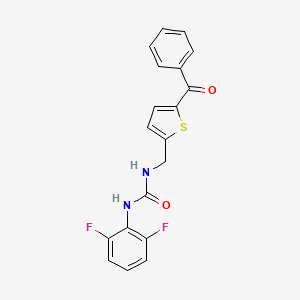
![2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole](/img/structure/B2820425.png)
![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2820426.png)
![[3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2820427.png)
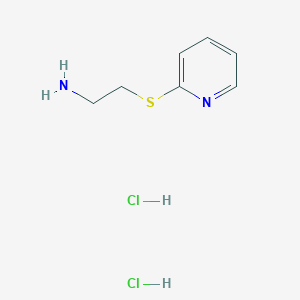
![N'-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide](/img/structure/B2820432.png)
![(4-Tert-butylphenyl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2820433.png)
![3-[4-(2,6-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2820434.png)
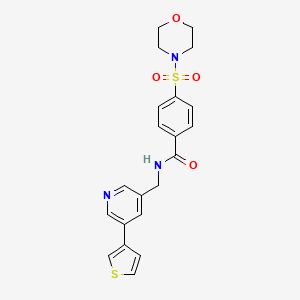
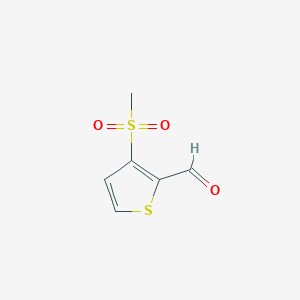
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2820439.png)